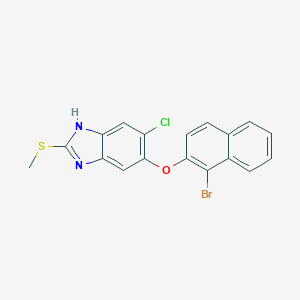

G 1593

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

174503-67-4 |

|---|---|

Molecular Formula |

C18H12BrClN2OS |

Molecular Weight |

419.7 g/mol |

IUPAC Name |

5-(1-bromonaphthalen-2-yl)oxy-6-chloro-2-methylsulfanyl-1H-benzimidazole |

InChI |

InChI=1S/C18H12BrClN2OS/c1-24-18-21-13-8-12(20)16(9-14(13)22-18)23-15-7-6-10-4-2-3-5-11(10)17(15)19/h2-9H,1H3,(H,21,22) |

InChI Key |

OJQYWUNNGYNTPL-UHFFFAOYSA-N |

SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br |

Other CAS No. |

174503-67-4 |

Synonyms |

5-((1-Bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-1H-benzimidazo le |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Rapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1] Its potent immunosuppressive and antiproliferative properties have since led to its widespread use in preventing organ transplant rejection and in cancer therapy.[2] This guide provides a detailed technical overview of the molecular mechanism of action of Rapamycin, focusing on its interaction with the mTOR signaling pathway.

The Molecular Target: Mechanistic Target of Rapamycin (mTOR)

The primary intracellular target of Rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2] mTOR integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control a wide range of cellular processes.[3] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4]

mTOR Complex 1 (mTORC1)

mTORC1 is the primary target of Rapamycin and is sensitive to its inhibitory effects.[4] It is a master regulator of cell growth and proliferation.

-

Composition: mTORC1 is composed of mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[4]

-

Upstream Regulation: mTORC1 is activated by various signals, including growth factors (via the PI3K/AKT pathway), amino acids (through the Rag GTPases), and cellular energy levels (sensed by AMPK).[5]

-

Downstream Effectors: Activated mTORC1 phosphorylates several key downstream targets to promote protein synthesis and cell growth, including:

-

Ribosomal protein S6 kinase (S6K): Phosphorylation of S6K leads to increased ribosome biogenesis and translation of mRNAs encoding ribosomal proteins and elongation factors.[5]

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to initiate cap-dependent translation.[5]

-

-

Function: By controlling protein synthesis, mTORC1 plays a crucial role in cell growth, proliferation, and metabolism.[6]

mTOR Complex 2 (mTORC2)

mTORC2 is generally considered to be insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.[7]

-

Composition: mTORC2 is composed of mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mammalian stress-activated protein kinase-interacting protein 1 (mSIN1), and mLST8.[4]

-

Upstream Regulation: mTORC2 is primarily activated by growth factors through a mechanism that is not fully understood but involves the ribosome.[8]

-

Downstream Effectors: mTORC2 phosphorylates several members of the AGC kinase family, including:

-

Akt: Phosphorylation of Akt at Ser473 by mTORC2 is crucial for its full activation, which in turn promotes cell survival and proliferation.[9]

-

Serum/glucocorticoid-regulated kinase 1 (SGK1): Involved in regulating ion transport and cell survival.[3]

-

Protein kinase C α (PKCα): Plays a role in cytoskeleton organization.[9]

-

-

Function: mTORC2 is primarily involved in regulating cell survival, metabolism, and the actin cytoskeleton.[3]

The Mechanism of Rapamycin Action

Rapamycin exerts its inhibitory effect on mTORC1 through a unique gain-of-function mechanism involving an intracellular receptor, the FK506-binding protein 12 (FKBP12).[1]

-

Binding to FKBP12: Rapamycin first binds to the immunophilin FKBP12 with high affinity, forming a Rapamycin-FKBP12 complex.[10]

-

Allosteric Inhibition of mTORC1: The Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin-Binding (FRB) domain of mTOR within the mTORC1 complex.[10] This binding does not directly inhibit the catalytic activity of mTOR but acts as an allosteric inhibitor, preventing the interaction of mTORC1 with its substrates, such as S6K and 4E-BP1.[2]

This specific inhibition of mTORC1 leads to the downstream effects responsible for Rapamycin's therapeutic actions.

Downstream Cellular Effects of Rapamycin

The inhibition of mTORC1 by Rapamycin triggers a cascade of downstream cellular events:

Inhibition of Protein Synthesis

By preventing the phosphorylation of S6K and 4E-BP1, Rapamycin effectively shuts down the mTORC1-mediated promotion of protein synthesis.[11] This leads to a reduction in the translation of key proteins required for cell growth and proliferation.[12]

Cell Cycle Arrest

Rapamycin treatment causes cells to arrest in the G1 phase of the cell cycle.[13] This is a direct consequence of the inhibition of protein synthesis, as the production of cyclins and other proteins essential for G1/S phase transition is blocked.

Induction of Autophagy

mTORC1 is a key negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components. By inhibiting mTORC1, Rapamycin mimics a state of nutrient starvation, leading to the induction of autophagy.[14] This process is thought to contribute to the anti-cancer effects of Rapamycin by promoting the degradation of cellular components essential for tumor cell survival.[15]

Quantitative Data

The following table summarizes key quantitative data related to the mechanism of action of Rapamycin.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| Rapamycin to FKBP12 | 0.24 nM | Isothermal Titration Calorimetry (ITC) | [16] |

| Rapamycin to FRB domain of mTOR | 38.6 nM | Microscale Thermophoresis (MST) | [16] |

| Rapamycin-FKBP12 complex to FRB domain of mTOR | 12 ± 0.8 nM | Surface Plasmon Resonance (SPR) | [17] |

| IC50 Values | |||

| Rapamycin for mTOR in vitro kinase activity | ~1-20 nM | In vitro kinase assay | [18] |

| Rapamycin for cell proliferation (Nara-H cells, 24h) | 41.68 µM | MTT Assay | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Rapamycin.

Co-Immunoprecipitation to Demonstrate Protein-Protein Interactions

This protocol is used to verify the interaction between FKBP12, Rapamycin, and mTOR.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protein A/G agarose beads

-

Antibodies: anti-mTOR, anti-FKBP12, and control IgG

-

Rapamycin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with Rapamycin (e.g., 20 nM) or vehicle control for a specified time (e.g., 1 hour).

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with anti-mTOR antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-mTOR and anti-FKBP12 antibodies.

In Vitro mTOR Kinase Assay

This assay measures the kinase activity of mTORC1 in the presence and absence of Rapamycin.[20][21]

Materials:

-

Immunoprecipitated mTORC1

-

Recombinant inactive S6K1 (substrate)

-

Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)

-

ATP

-

Rapamycin

-

SDS-PAGE and Western blotting reagents (including anti-phospho-S6K antibody)

Procedure:

-

Immunoprecipitate mTORC1 from cell lysates.

-

Resuspend the immunoprecipitates in kinase assay buffer.

-

Add Rapamycin or vehicle control to the reaction mixture and incubate for 15 minutes at 30°C.

-

Add inactive S6K1 and ATP to initiate the kinase reaction.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for phosphorylated S6K1.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of Rapamycin on cell viability and proliferation.[13][22]

Materials:

-

Cells of interest

-

96-well plates

-

Rapamycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Rapamycin or vehicle control for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Autophagy Detection by LC3B Staining and Western Blotting

This method is used to assess the induction of autophagy by Rapamycin.[14][15]

Materials:

-

Cells of interest

-

Rapamycin

-

Antibodies: anti-LC3B, anti-p62/SQSTM1

-

Fluorescence microscope or flow cytometer

-

SDS-PAGE and Western blotting reagents

Procedure (Immunofluorescence):

-

Culture cells on coverslips and treat with Rapamycin or vehicle control.

-

Fix and permeabilize the cells.

-

Incubate with anti-LC3B antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize the formation of LC3B puncta (autophagosomes) using a fluorescence microscope.

Procedure (Western Blotting):

-

Treat cells with Rapamycin or vehicle control.

-

Lyse the cells and perform Western blotting.

-

Probe the membrane with antibodies against LC3B and p62. An increase in the ratio of LC3B-II to LC3B-I and a decrease in p62 levels are indicative of autophagy induction.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Rapamycin on cell cycle distribution.[23][24]

Materials:

-

Cells of interest

-

Rapamycin

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with Rapamycin or vehicle control.

-

Harvest and fix the cells in ethanol.

-

Resuspend the cells in PI staining solution containing RNase.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mTOR signaling pathway and a general experimental workflow for studying the effects of Rapamycin.

Caption: Overview of the mTOR signaling pathway and the inhibitory action of Rapamycin.

Caption: General experimental workflow for investigating the mechanism of action of Rapamycin.

References

- 1. Frontiers | Tomato FK506 Binding Protein 12KD (FKBP12) Mediates the Interaction between Rapamycin and Target of Rapamycin (TOR) [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 23. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A systems biology approach and in vitro experiment indicated Rapamycin targets key cancer and cell cycle-related genes and miRNAs in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Journey of Rapamycin: From Easter Island Soil to a Master Regulator of Cell Growth

An In-depth Technical Guide on the Discovery and History of Rapamycin for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Discovered from a soil bacterium on the remote Easter Island, rapamycin has journeyed from a potent antifungal agent to a cornerstone of immunosuppressive therapy and a pivotal tool in understanding the fundamental mechanisms of cell growth and proliferation. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of rapamycin, with a focus on the key experiments and quantitative data that have shaped our understanding of this remarkable molecule. Detailed experimental protocols for foundational studies are provided, along with visualizations of the critical mTOR signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biology, pharmacology, and drug development.

A Discovery Rooted in Serendipity: The History of Rapamycin

The story of rapamycin begins in 1964 with a Canadian scientific expedition to Easter Island (Rapa Nui).[1][2] A team of scientists, including microbiologist Dr. Georges Nógrády, collected soil samples with the initial aim of understanding why the island's inhabitants, who often walked barefoot, did not suffer from tetanus.[1][3] These soil samples were later shared with researchers at Ayerst Pharmaceuticals (now part of Pfizer).[1]

In 1972, a team at Ayerst, led by the dedicated scientist Dr. Suren Sehgal, isolated a new antifungal compound from the bacterium Streptomyces hygroscopicus found in one of the Easter Island soil samples.[4][5] In a nod to its origin, the compound was named "rapamycin" after Rapa Nui.[1] Initial studies confirmed its potent activity against various fungi, including Candida albicans.[1]

Further investigations by Dr. Sehgal and his team revealed that rapamycin also possessed potent immunosuppressive and antiproliferative properties.[4][6] This was a crucial observation that expanded the potential applications of rapamycin far beyond its initial antifungal role. Despite initial corporate setbacks that temporarily halted research, Dr. Sehgal's persistence, which famously included preserving the S. hygroscopicus strain in his home freezer, ensured the project's revival.[2][7] His intuition about the broader potential of rapamycin led him to send a sample to the U.S. National Cancer Institute (NCI), where its remarkable anticancer activity against a wide range of solid tumors was confirmed, leading to its designation as a priority drug for development.[1][8]

Mechanism of Action: Unraveling the mTOR Signaling Pathway

The breakthrough in understanding rapamycin's mechanism of action came with the discovery of its molecular target. In the early 1990s, through genetic and biochemical studies in yeast, researchers identified the "Target of Rapamycin" (TOR) proteins.[9][10][11] These studies revealed that rapamycin first forms a complex with an intracellular protein called FKBP12 (FK506-binding protein 12).[9][12] This rapamycin-FKBP12 complex then binds to and inhibits the kinase activity of a large, evolutionarily conserved protein, which was named TOR.[9][12]

Subsequent research identified the mammalian homolog of TOR, now known as the mechanistic Target of Rapamycin (mTOR).[9] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[13][14] It integrates signals from various upstream pathways, including growth factors (via the PI3K/Akt pathway), nutrients (amino acids), and cellular energy status.[15][16]

mTOR functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[14][17] Rapamycin, when complexed with FKBP12, primarily acts as an allosteric inhibitor of mTORC1.[12][18] mTORC1 controls protein synthesis by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[15][17] By inhibiting mTORC1, rapamycin effectively blocks these downstream signaling events, leading to a decrease in protein synthesis and a halt in cell cycle progression, primarily at the G1/S transition.[19]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth and survival. The binding of growth factors to their receptors activates PI3K, which in turn activates Akt. Akt then phosphorylates and inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1. This inhibition of TSC1/TSC2 allows the small GTPase Rheb to activate mTORC1.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of rapamycin.

Table 1: In Vitro Activity of Rapamycin

| Activity | Organism/Cell Line | Assay | Value | Reference(s) |

| Antifungal | Candida albicans | Broth Microdilution (MIC) | 0.5 µg/mL (in RPMI 1640) | [20] |

| Aspergillus fumigatus | Broth Microdilution (MIC) | 6.25 µg/mL | [21] | |

| Immunosuppressive | Human PBMCs | Mixed Lymphocyte Reaction (IC50) | ~2.5 µM | [22] |

| Anticancer | MDA-MB-231 (Breast Cancer) | MTT Assay (IC50) | 7.39 ± 0.61 µM (72h) | [23] |

| SaOS2 (Osteosarcoma) | MTS Assay (IC50) | ~50 mg/kg in vivo | [10] | |

| U2OS (Osteosarcoma) | MTS Assay (IC50) | ~50 mg/kg in vivo | [10] | |

| MCF-7 (Breast Cancer) | [3H]-thymidine incorporation (IC50) | Varies by sub-line | [11] |

Table 2: Binding Affinities

| Interaction | Method | Dissociation Constant (Kd) | Reference(s) |

| Rapamycin - FKBP12 | Isothermal Titration Calorimetry (ITC) | 0.24 nM | [19] |

| FKBP12-Rapamycin - FRB (mTOR) | Fluorescence Polarization, SPR, NMR | 12 ± 0.8 nM | [24] |

Table 3: Preclinical Efficacy in Cancer Models

| Cancer Model | Treatment | Outcome | Reference(s) |

| Rhabdomyosarcoma Xenograft | Rapamycin | >95% inhibition in tumor growth | [25] |

| Non-Small Cell Lung Cancer (KLN-205) | Rapamycin | Tumor volume reduced from 1290 ± 173 mm³ to 246 ± 80 mm³ | [26] |

| Liver Cancer (Transgenic Mouse) | Low-dose Rapamycin | Marked suppression of tumor growth (de novo treatment) | [1] |

| Skin Cancer (Chemically-induced) | Rapamycin (10 mg/kg/day) | Significant reduction in tumor burden | [27] |

Table 4: Clinical Efficacy in Organ Transplantation

| Transplant Type | Study Design | Outcome | Reference(s) |

| Renal Allograft | Phase II Clinical Trial | Incidence of acute rejection reduced from 32.0% to 8.5% | [28] |

| Kidney Transplant | Meta-analysis | Increased risk of delayed graft function (DGF) | [8][29] |

| Liver Transplant | Rat Model | Delayed, short course of rapamycin prevented rejection | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in the discovery and characterization of rapamycin.

Isolation and Purification of Rapamycin from Streptomyces hygroscopicus

This protocol is based on established methods for the laboratory-scale extraction and purification of rapamycin.[4][19]

1. Fermentation: a. Inoculate a suitable production medium with a spore suspension of Streptomyces hygroscopicus. b. Incubate the culture for 7-10 days at 28°C with shaking to allow for rapamycin production.

2. Extraction: a. Acidify the fermentation broth to approximately pH 4.0. b. Centrifuge the broth to separate the mycelial biomass from the supernatant. c. Extract the mycelial cake with an organic solvent such as methanol or ethyl acetate. Repeat the extraction multiple times. d. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude oily residue.

3. Purification: a. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., acetone). b. Apply the dissolved residue to a silica gel chromatography column. c. Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone). d. Collect fractions and analyze them for the presence of rapamycin using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Pool the fractions containing pure rapamycin and evaporate the solvent. f. Recrystallize the purified rapamycin from a suitable solvent system (e.g., ether/hexane) to obtain crystalline rapamycin.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[20]

1. Inoculum Preparation: a. Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. b. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI 1640 medium to the final desired inoculum concentration.

2. Drug Dilution: a. Prepare a stock solution of rapamycin in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of rapamycin in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a growth control well (no drug) and a sterility control well (no inoculum). c. Incubate the plate at 35°C for 24-48 hours.

4. Reading the Results: a. Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration of rapamycin that causes a significant inhibition of fungal growth compared to the growth control.

Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity

The MLR assay assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.[12][14]

1. Cell Preparation: a. Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using density gradient centrifugation. b. Treat the PBMCs from one donor (stimulator cells) with mitomycin C or irradiation to prevent their proliferation.

2. Co-culture: a. Co-culture the responder PBMCs (from the second donor) with the treated stimulator PBMCs in a 96-well plate. b. Add varying concentrations of rapamycin to the co-cultures. Include a positive control (no drug) and a negative control (responder cells alone).

3. Proliferation Assay: a. After 4-5 days of incubation, assess T-cell proliferation by adding [3H]-thymidine or a fluorescent dye like CFSE. b. Measure the incorporation of [3H]-thymidine into DNA using a scintillation counter or the dilution of CFSE by flow cytometry.

4. Data Analysis: a. Calculate the percentage of inhibition of proliferation at each rapamycin concentration compared to the positive control. b. Determine the IC50 value, which is the concentration of rapamycin that causes 50% inhibition of T-cell proliferation.

Identification of TOR Proteins in Yeast (Genetic Screen)

This protocol describes a genetic approach to identify the targets of rapamycin in yeast.[13][30]

1. Mutagenesis and Screening: a. Mutagenize a wild-type yeast strain (e.g., Saccharomyces cerevisiae) using a chemical mutagen or UV irradiation. b. Plate the mutagenized cells on a medium containing a concentration of rapamycin that is lethal to wild-type cells. c. Select for colonies that are resistant to rapamycin.

2. Genetic Analysis of Resistant Mutants: a. Characterize the resistant mutants to determine if the resistance is due to a single gene mutation. b. Perform genetic crosses and complementation analysis to identify the gene(s) responsible for rapamycin resistance. c. Sequence the identified gene(s) to pinpoint the specific mutations that confer resistance. These genes are strong candidates for being the direct targets of rapamycin or key components of its signaling pathway.

Western Blot Analysis of mTORC1 Downstream Targets

This protocol is for assessing the effect of rapamycin on the phosphorylation of S6K1 and 4E-BP1.[31][32]

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., a cancer cell line) to sub-confluency. b. Treat the cells with varying concentrations of rapamycin for a specified period. Include an untreated control.

2. Protein Extraction: a. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).

4. Antibody Incubation and Detection: a. Incubate the membrane with primary antibodies specific for phosphorylated S6K1 (p-S6K1), total S6K1, phosphorylated 4E-BP1 (p-4E-BP1), and total 4E-BP1. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. b. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. c. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis: a. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

The discovery of rapamycin is a testament to the power of curiosity-driven research and the unexpected treasures that can be found in nature. From its humble beginnings as an antifungal agent isolated from the soil of Easter Island, rapamycin has become an indispensable tool in medicine and biomedical research. Its journey has not only provided a life-saving immunosuppressant for organ transplant recipients and a promising anticancer agent but has also unveiled the intricate workings of the mTOR signaling pathway, a master regulator of cellular life. The continued exploration of rapamycin and its analogs holds immense promise for the development of new therapies for a wide range of diseases, from cancer to age-related disorders. This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the full potential of this remarkable molecule.

References

- 1. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. scialert.net [scialert.net]

- 5. Redesigning TOR Kinase to Explore the Structural Basis for TORC1 and TORC2 Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 7. rsc.org [rsc.org]

- 8. Impact of rapamycin on delayed graft function in kidney transplant recipients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jbuon.com [jbuon.com]

- 11. researchgate.net [researchgate.net]

- 12. US3929992A - Rapamycin and process of preparation - Google Patents [patents.google.com]

- 13. An mTOR inhibitor discovery system using drug-sensitized yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal activities of rapamycin and its derivatives, prolylrapamycin, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proteomic mapping by rapamycin-dependent targeting of APEX2 identifies binding partners of VAPB at the inner nuclear membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. pnas.org [pnas.org]

- 19. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. In Vitro Interactions between Antifungals and Immunosuppressants against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]

- 25. Rapamycin targeting mTOR and hedgehog signaling pathways blocks human rhabdomyosarcoma growth in xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Inhibition of mTOR by Rapamycin Causes the Regression of Carcinogen-Induced Skin Tumor Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sirolimus reduces the incidence of acute rejection episodes despite lower cyclosporine doses in caucasian recipients of mismatched primary renal allografts: a phase II trial. Rapamune Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Impact of rapamycin on delayed graft function in kidney transplant recipients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Identification of a small molecule yeast TORC1 inhibitor with a flow cytometry-based multiplex screen - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

The Rapamycin Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central node in cellular signaling, integrating a multitude of environmental and intracellular cues to regulate fundamental processes such as cell growth, proliferation, metabolism, and survival.[1] Its discovery was intrinsically linked to the macrolide compound rapamycin, initially identified for its potent antifungal properties and later for its immunosuppressive and antiproliferative effects.[2] Rapamycin exerts its effects by forming a complex with the immunophilin FKBP12, which then allosterically inhibits one of the two distinct mTOR-containing complexes, mTOR Complex 1 (mTORC1).[3][4] This technical guide provides a comprehensive overview of the rapamycin-mTOR signaling pathway, detailing the architecture of the mTOR complexes, the intricate upstream regulatory networks, the critical downstream effector pathways, and detailed methodologies for its study.

Core Components: The mTOR Complexes

mTOR is the catalytic subunit of two structurally and functionally distinct multiprotein complexes: mTORC1 and mTORC2.[3][5] These complexes are distinguished by their unique protein components which dictate their upstream regulation and downstream targets.

-

mTOR Complex 1 (mTORC1): Composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and the inhibitory subunits PRAS40 and DEPTOR.[3] Raptor is crucial for substrate recognition and recruitment.[6] mTORC1 is sensitive to rapamycin and acts as a sensor for growth factors, nutrients (particularly amino acids), energy status, and cellular stress.[5][7] Its activation promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1]

-

mTOR Complex 2 (mTORC2): Consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mSIN1, and Protor1/2.[8] Rictor is essential for mTORC2's kinase activity and substrate specificity. While acutely insensitive to rapamycin, prolonged treatment can disrupt mTORC2 assembly and function in some cell types.[4] mTORC2 is primarily activated by growth factor signaling through the PI3K pathway and plays a key role in cell survival, metabolism, and cytoskeletal organization.[5][9]

Upstream Regulation of mTOR Signaling

The activity of mTOR complexes is tightly controlled by a complex network of upstream signals that ensure cellular growth and proliferation are coupled with favorable environmental conditions.

The PI3K/AKT Pathway: A Major Activator of mTOR

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a canonical signaling cascade that potently activates mTOR, particularly mTORC1, in response to growth factors like insulin and IGF-1.[10]

-

PI3K Activation: Binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K.[11]

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10]

-

AKT Activation: PIP3 recruits and activates AKT (also known as Protein Kinase B) at the plasma membrane.[10]

-

TSC Complex Inhibition: Activated AKT phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[8] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Ras homolog enriched in brain (Rheb).[12][13]

-

Rheb-GTP Accumulation: Inhibition of the TSC complex leads to the accumulation of Rheb in its active, GTP-bound state.[14]

-

mTORC1 Activation: Rheb-GTP directly binds to and activates mTORC1, which is localized to the lysosomal surface in the presence of amino acids.[4][15]

mTORC2 is also activated downstream of PI3K, although the precise mechanism is less well-defined.[9] It is known to be responsible for the full activation of AKT through phosphorylation at Serine 473, creating a positive feedback loop.[10]

AMP-Activated Protein Kinase (AMPK): The Energy Sensor

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that becomes active under conditions of low ATP, such as nutrient deprivation or hypoxia.[16][17] AMPK acts as an inhibitor of mTORC1, ensuring that cell growth is halted when energy is scarce.[18] AMPK inhibits mTORC1 through two primary mechanisms:

-

TSC2 Activation: AMPK can directly phosphorylate and activate TSC2, thereby enhancing its GAP activity towards Rheb and leading to mTORC1 inhibition.[19]

-

Raptor Phosphorylation: AMPK can also directly phosphorylate Raptor, a key component of mTORC1, which leads to the allosteric inhibition of the complex.[17]

This creates a reciprocal relationship where mTORC1 promotes anabolic processes in energy-replete conditions, while AMPK promotes catabolic processes when energy is limited.[18][20]

Amino Acid Signaling

The availability of amino acids, particularly leucine, is a prerequisite for mTORC1 activation. Amino acids signal to mTORC1 through a distinct mechanism that involves the Rag GTPases.[15] In the presence of amino acids, the Rag GTPases become active and recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb-GTP.[15]

Downstream Effectors of mTOR Signaling

Once activated, mTORC1 and mTORC2 phosphorylate a plethora of downstream substrates to orchestrate their diverse cellular functions.

mTORC1 Downstream Pathways

The primary function of mTORC1 is to promote cell growth by stimulating anabolic processes and inhibiting catabolism.

-

Protein Synthesis: mTORC1 is a potent stimulator of protein synthesis through the phosphorylation of two key effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation by mTORC1 activates S6K1, which in turn phosphorylates several targets, including the ribosomal protein S6 (rpS6).[2] This enhances the translation of a specific class of mRNAs known as 5' TOP (terminal oligopyrimidine) mRNAs, which typically encode components of the translational machinery itself.[2]

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, which prevents it from binding to and inhibiting the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the formation of the eIF4F complex, a critical step in cap-dependent translation initiation.

-

-

Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides, essential building blocks for new cells.

-

Autophagy Inhibition: mTORC1 is a potent inhibitor of autophagy, a cellular recycling process.[2] It directly phosphorylates and inactivates the ULK1/Atg13/FIP200 complex, which is required for the initiation of autophagosome formation.[2] This ensures that catabolic processes are suppressed when conditions are favorable for growth.

mTORC2 Downstream Pathways

mTORC2's primary role is in promoting cell survival and regulating the cytoskeleton. Its key downstream targets are members of the AGC kinase family:

-

AKT: As mentioned earlier, mTORC2 phosphorylates AKT at Serine 473, leading to its full activation.[10] Activated AKT then phosphorylates a wide range of substrates involved in cell survival, proliferation, and metabolism.[21]

-

Protein Kinase C (PKC): mTORC2 phosphorylates and activates PKC, which is involved in regulating the actin cytoskeleton and cell migration.[8]

-

Serum- and Glucocorticoid-inducible Kinase 1 (SGK1): mTORC2 activates SGK1, which plays a role in ion transport and cell survival.[8]

Quantitative Data on Rapamycin's Effects

The inhibitory effect of rapamycin on the mTORC1 pathway can be quantitatively assessed by measuring the phosphorylation status of its downstream substrates or by determining its half-maximal inhibitory concentration (IC50) for cell proliferation.

Table 1: IC50 Values of Rapamycin in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Downstream Effect Measured |

| HEK293 | Embryonic Kidney | ~0.1 | Inhibition of endogenous mTOR activity |

| T98G | Glioblastoma | 2 | Inhibition of cell viability |

| U87-MG | Glioblastoma | 1000 | Inhibition of cell viability |

| MCF-7 | Breast Cancer | Varies | Inhibition of cell proliferation |

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the specific endpoint being measured.[13][22] Some cancer cells exhibit high sensitivity to rapamycin with IC50 values below 1 nM for the inhibition of S6K1 phosphorylation, while others are more resistant, with IC50 values around 100 nM.[22]

Table 2: Differential Sensitivity of mTORC1 Substrates to Rapamycin

| Substrate | Phosphorylation Site | Sensitivity to Rapamycin |

| S6K1 | Thr389 | High |

| 4E-BP1 | Thr37/46 | Partial/Resistant |

| 4E-BP1 | Ser65 | High |

Rapamycin is a more potent inhibitor of S6K1 phosphorylation compared to the phosphorylation of 4E-BP1 at Thr37/46, which is often described as rapamycin-resistant in many cell types.[23] However, the Ser65 phosphorylation site on 4E-BP1 is sensitive to rapamycin.[23]

Experimental Protocols

A variety of experimental techniques are employed to investigate the mTOR signaling pathway. Below are detailed methodologies for key experiments.

Western Blotting for mTOR Pathway Proteins

Western blotting is a fundamental technique used to detect and quantify the expression and phosphorylation status of proteins in the mTOR pathway.

1. Cell Lysis and Protein Extraction:

-

Culture cells to the desired confluency and apply experimental treatments (e.g., growth factor stimulation, rapamycin treatment).

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (typically 20-40 µg) onto a polyacrylamide gel (SDS-PAGE). The gel percentage will depend on the molecular weight of the target proteins.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

-

Wash the membrane extensively with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to their corresponding total protein levels to determine the relative phosphorylation status.

In Vitro Kinase Assay for mTORC1 and mTORC2

This assay directly measures the kinase activity of immunoprecipitated mTOR complexes.

1. Immunoprecipitation of mTOR Complexes:

-

Lyse cells in a CHAPS-based buffer, which is crucial for maintaining the integrity of the mTOR complexes.

-

Incubate the cell lysate with an antibody specific to a core component of the desired complex (e.g., anti-Raptor for mTORC1 or anti-Rictor for mTORC2).

-

Add protein A/G agarose beads to pull down the antibody-protein complex.

-

Wash the immunoprecipitates extensively to remove non-specific proteins.

2. Kinase Reaction:

-

Resuspend the immunoprecipitated mTOR complex in a kinase reaction buffer.

-

Add a purified substrate (e.g., recombinant S6K1 for mTORC1 or AKT1 for mTORC2) and ATP.

-

Incubate the reaction at 30-37°C for a defined period (e.g., 20-30 minutes).

3. Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-AKT (Ser473)).

Luciferase Reporter Assay for mTOR-regulated Transcription Factors

Luciferase reporter assays are used to measure the transcriptional activity of downstream effectors of the mTOR pathway, such as HIF-1α or ATF4.

1. Plasmid Transfection:

-

Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., Hypoxia Response Element for HIF-1α).

-

Co-transfect a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.

2. Cell Treatment and Lysis:

-

After transfection, treat the cells with appropriate stimuli to activate or inhibit the mTOR pathway.

-

Lyse the cells using a passive lysis buffer.

3. Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system.

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Then, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence.

4. Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity to obtain a normalized measure of the specific transcriptional activity.

Conclusion

The rapamycin-mTOR signaling pathway is a central regulator of cellular physiology and a critical target in numerous diseases, including cancer and metabolic disorders. A thorough understanding of its complex regulatory mechanisms and downstream effects is paramount for researchers and drug development professionals. The experimental methodologies outlined in this guide provide a robust framework for investigating the intricacies of this vital signaling network. Continued research into the mTOR pathway will undoubtedly unveil new therapeutic opportunities and deepen our understanding of fundamental cellular processes.

References

- 1. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. mTORC1 drives HIF-1α and VEGF-A signalling via multiple mechanisms involving 4E-BP1, S6K1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Hypoxia-Inducible Factor 1 Regulation through Cross Talk between mTOR and MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTORC1 signaling under hypoxic conditions is controlled by ATM-dependent phosphorylation of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Connecting mTORC1 signaling to SREBP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. mTOR Signaling and SREBP Activity Increase FADS2 Expression and Can Activate Sapienate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the mTOR pathway enhances PPARγ/SREBP-mediated lipid synthesis in human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. signosisinc.com [signosisinc.com]

- 19. medrxiv.org [medrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to mTORC1 and mTORC2 Inhibition by Rapamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Rapamycin and its analogs (rapalogs) inhibit the mechanistic Target of Rapamycin (mTOR) complexes, mTORC1 and mTORC2. It includes detailed signaling pathways, experimental protocols for studying these interactions, and a summary of quantitative data from key studies.

Core Concepts: mTORC1 and mTORC2 Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions as part of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]

-

mTORC1 is acutely sensitive to rapamycin and integrates signals from growth factors, amino acids, and cellular energy status.[4][5] Its activation promotes protein synthesis and cell growth by phosphorylating key downstream targets such as S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[6]

-

mTORC2 is generally considered insensitive to acute rapamycin treatment.[4][7] It is primarily activated by growth factors and plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473 (S473), protein kinase C α (PKC-α), and serum/glucocorticoid-regulated kinase 1 (SGK1).[6]

Mechanism of Rapamycin Inhibition

Rapamycin's inhibitory action on mTOR is nuanced, with significant differences in its effect on mTORC1 and mTORC2.

Direct and Acute Inhibition of mTORC1

Rapamycin's primary mechanism of action is the allosteric inhibition of mTORC1.[8] It does not directly bind to the mTOR kinase domain. Instead, it first forms a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[9][10] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[2][11] This ternary complex formation sterically hinders mTORC1 from accessing its substrates, leading to a rapid and potent inhibition of its kinase activity.[11]

Indirect and Chronic Inhibition of mTORC2

mTORC2 is considered "rapamycin-insensitive" in the context of acute treatment because the FRB domain of mTOR within the mTORC2 complex is shielded by other components, such as Rictor and mSIN1, preventing the binding of the Rapamycin-FKBP12 complex.[11]

However, prolonged or chronic treatment with rapamycin can lead to the inhibition of mTORC2 in certain cell types.[12][13][14] This is not due to direct binding but rather by sequestering newly synthesized mTOR molecules into Rapamycin-FKBP12 complexes, thereby preventing their incorporation into new mTORC2 complexes.[14] This disruption of mTORC2 assembly is a slower process and its extent can be cell-type specific, depending on the relative expression levels of different FKBP proteins.[14][15]

Downstream Signaling Pathways

The inhibition of mTORC1 and mTORC2 by rapamycin leads to distinct downstream cellular effects.

A key aspect of mTOR signaling is a negative feedback loop where S6K1, a downstream target of mTORC1, can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), which is upstream of Akt.[13] When rapamycin inhibits mTORC1, this negative feedback is relieved, which can lead to an increase in Akt phosphorylation at the T308 site (via PDK1) and sometimes at the S473 site by mTORC2, potentially counteracting some of the anti-proliferative effects of rapamycin.[4][13][16]

Quantitative Data on Rapamycin Inhibition

The inhibitory effects of rapamycin are dose- and cell-type-dependent.

Table 1: IC50 Values of Rapamycin for Cell Proliferation

| Cell Line | Cancer Type | IC50 (Proliferation) | Treatment Duration | Citation(s) |

| HEK293 | Embryonic Kidney | ~0.1 nM (for mTOR activity) | 15 min | [11] |

| T98G | Glioblastoma | 2 nM | Not Specified | [11] |

| U87-MG | Glioblastoma | 1 µM | Not Specified | [11] |

| U373-MG | Glioblastoma | >25 µM | Not Specified | [11] |

| MCF-7 | Breast Cancer | 20 nM | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | 20 µM | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | 7.39 µM | 72 h | [17] |

| Ca9-22 | Oral Cancer | ~15 µM | 24 h | [18] |

| Human VM Endothelial Cells | Venous Malformation | 1-1000 ng/mL (dose-dependent inhibition) | 48-72 h | [19][20] |

Table 2: Differential Effects of Rapamycin on Downstream Targets

| Cell Line | Rapamycin Concentration | Effect on p-S6K1 (T389) | Effect on p-4E-BP1 (T37/46) | Effect on p-Akt (S473) | Citation(s) |

| MDA-MB-231 | 20 nM | Inhibition | No significant inhibition | No effect | [12] |

| MDA-MB-231 | 20 µM | Inhibition | Inhibition | No effect | [12] |

| MCF-7 | Nanomolar range | Inhibition | No significant inhibition | Modest increase | [12] |

| MCF-7 | Micromolar range | Inhibition | Inhibition | Substantial increase | [12] |

| Multiple Myeloma (MM.1S) | ≥ 1 nM | Inhibition | Not specified | Increase | [4] |

| ATDC5 (chondrogenic) | 0.5-100 nM (24h) | Complete inhibition | Not specified | Increased at lower doses (0.5-10nM) | [2] |

| Various (PC3, C2C12, HEK293T, H460) | 100 nM (24h) | Inhibition | Not specified | Inhibition (cell-type dependent) | [14][21] |

| HeLa | 100 nM (24h) | Inhibition | Not specified | 4-fold increase | [14][21] |

Experimental Protocols

Assessing the specific inhibition of mTORC1 and mTORC2 requires a combination of techniques to isolate the complexes and measure their kinase activity and downstream signaling events.

Immunoprecipitation of mTORC1 and mTORC2

This protocol is essential for isolating the specific mTOR complexes to study their composition and kinase activity.

-

Cell Lysis :

-

Culture cells to 70-80% confluency and treat with rapamycin as required.

-

Wash cells with ice-cold PBS and lyse with CHAPS-based lysis buffer, as other detergents like NP-40 can disrupt the integrity of the mTOR complexes.[18]

-

Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation.

-

-

Immunoprecipitation :

-

To specifically immunoprecipitate mTORC1, incubate the cell lysate with an anti-Raptor antibody.[18]

-

To specifically immunoprecipitate mTORC2, incubate the cell lysate with an anti-Rictor antibody.[18]

-

Incubate with the antibody for 1-2 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads extensively with CHAPS lysis buffer to remove non-specific binding.

-

In Vitro Kinase Assay

This assay measures the kinase activity of the immunoprecipitated mTOR complexes.

-

Reaction Setup :

-

Kinase Reaction :

-

Initiate the reaction by adding ATP.

-

Incubate at 30-37°C for 30 minutes in a thermomixer.

-

-

Termination and Analysis :

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-p-S6K1 T389 or anti-p-Akt S473).

-

Western Blotting for Downstream Targets

This is the most common method to assess the activity of the mTOR pathway in whole-cell lysates.

-

Sample Preparation :

-

Lyse cells as described above and determine protein concentration.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

-

Gel Electrophoresis and Transfer :

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with Tween 20) to prevent non-specific antibody binding. Using BSA is often recommended for phospho-antibodies.[24]

-

Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Key antibodies include:

-

mTORC1 activity : anti-p-S6K1 (T389), anti-p-4E-BP1 (T37/46).

-

mTORC2 activity : anti-p-Akt (S473).

-

Loading controls : anti-total S6K1, anti-total 4E-BP1, anti-total Akt, and anti-GAPDH or β-actin.

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding :

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Treatment :

-

Treat the cells with a range of rapamycin concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

-

MTT Incubation :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement :

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[25]

-

Conclusion

Rapamycin is a highly specific allosteric inhibitor of mTORC1, acting through a well-defined mechanism involving FKBP12. Its effect on mTORC2 is indirect, time- and cell-type-dependent, and results from the disruption of new complex formation. The differential sensitivity of mTORC1 and mTORC2 to rapamycin, along with the existence of complex feedback loops, results in a nuanced cellular response that requires careful characterization using specific experimental protocols. Understanding these distinct inhibitory mechanisms is critical for the effective application of rapamycin and the development of next-generation mTOR inhibitors in a therapeutic context.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of mTORC1 by rapamycin results in feedback activation of AktS473 and aggravates hallmarks of osteoarthritis in female mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual inhibition of Akt/mTOR pathway by nab-rapamycin and perifosine induces anti-tumor activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcgill.ca [mcgill.ca]

- 14. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Phosphorylation of ribosomal p70 S6 kinase and rapamycin sensitivity in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Rapamycin: A Comprehensive Technical Guide to its Cellular Functions and Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. This technical guide provides an in-depth exploration of the cellular functions modulated by Rapamycin, with a focus on its molecular mechanism, impact on key signaling pathways, and its application in research and drug development. The document includes a detailed summary of quantitative data, experimental protocols, and visual representations of signaling cascades and experimental workflows to facilitate a comprehensive understanding of Rapamycin's role in cellular biology.

Introduction to Rapamycin and the mTOR Pathway

Rapamycin was first discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus, isolated from a soil sample from Easter Island (Rapa Nui). Its potent immunosuppressive and anti-proliferative properties were later recognized, leading to its clinical use in preventing organ transplant rejection and in certain cancer therapies.

The primary molecular target of Rapamycin is mTOR, a highly conserved protein kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, by forming a complex with the intracellular receptor FKBP12, allosterically inhibits the activity of mTORC1, while mTORC2 is largely considered Rapamycin-insensitive, although long-term treatment can affect its assembly and function in some cell types.

The mTOR Signaling Network

The mTOR pathway integrates signals from a wide array of upstream stimuli, including growth factors, nutrients (amino acids, glucose), energy status (ATP levels), and stress signals, to control a multitude of downstream cellular processes.

Upstream Regulation of mTORC1

-

Growth Factors: Growth factors such as insulin and IGF-1 activate the PI3K-Akt signaling cascade. Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1. The TSC complex, composed of TSC1 and TSC2, functions as a GTPase-activating protein (GAP) for the small GTPase Rheb. Inactivation of TSC allows Rheb to accumulate in a GTP-bound state and activate mTORC1.

-

Amino Acids: The presence of amino acids, particularly leucine and arginine, is sensed by the Rag GTPases. In their active, GTP-bound state, the Rag GTPases recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.

-

Energy Status: Cellular energy levels are monitored by AMP-activated protein kinase (AMPK). Under low energy conditions (high AMP/ATP ratio), AMPK is activated and phosphorylates both TSC2 and the mTORC1 component Raptor, leading to the inhibition of mTORC1 activity.

Downstream Effectors of mTORC1

mTORC1 controls cell growth and proliferation primarily through the phosphorylation of two key downstream substrates:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. Activated S6K1 then phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of a specific subset of mRNAs, known as 5' TOP (terminal oligopyrimidine tract) mRNAs, that encode for ribosomal proteins and translation elongation factors.

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the cap-binding protein eIF4E, a critical component of the translation initiation complex. Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from eIF4E, allowing for cap-dependent translation to proceed.

The following diagram illustrates the core mTORC1 signaling pathway and the mechanism of Rapamycin's inhibitory action.

Caption: The mTORC1 signaling pathway and Rapamycin's inhibitory mechanism.

Cellular Functions Regulated by Rapamycin

By inhibiting mTORC1, Rapamycin influences a wide range of fundamental cellular processes.

Cell Growth and Proliferation

Rapamycin's primary effect is the inhibition of cell growth and proliferation. By blocking the phosphorylation of S6K1 and 4E-BP1, Rapamycin significantly reduces protein synthesis, a critical requirement for cell growth and division. This anti-proliferative effect is the basis for its use in cancer therapy and as a coating for coronary stents to prevent restenosis.

Autophagy

Autophagy is a cellular catabolic process that involves the degradation of cellular components via the lysosome. mTORC1 is a key negative regulator of autophagy. Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1/2, ATG13, FIP200), a critical initiator of autophagy. By inhibiting mTORC1, Rapamycin relieves this inhibition, leading to the induction of autophagy. This process allows cells to recycle macromolecules and maintain cellular homeostasis, particularly under conditions of stress.

Metabolism

mTORC1 plays a central role in metabolic regulation, promoting anabolic processes such as lipid and nucleotide synthesis while inhibiting catabolic processes. Rapamycin treatment can therefore lead to significant metabolic reprogramming. For instance, by inhibiting mTORC1, Rapamycin can suppress glycolysis and promote a more catabolic state.

Immune Response

Rapamycin has potent immunosuppressive effects, primarily by inhibiting the proliferation of T cells and B cells. It blocks the response of T cells to interleukin-2 (IL-2), a critical cytokine for T cell activation and proliferation. This is achieved by inhibiting mTORC1-mediated signaling downstream of the IL-2 receptor.

Quantitative Data on Rapamycin's Effects

The following tables summarize key quantitative data related to the cellular effects of Rapamycin.

Table 1: IC50 Values of Rapamycin for mTORC1 Inhibition in Various Cell Lines

| Cell Line | Assay Method | IC50 (nM) | Reference |

| HEK293 | Western Blot (p-S6K1) | 0.5 - 2 | |

| HeLa | Western Blot (p-4E-BP1) | 1 - 5 | |

| Jurkat | Proliferation Assay (MTT) | 5 - 10 | |

| MCF-7 | Western Blot (p-S6) | 0.2 - 1 |

Table 2: Effects of Rapamycin on Protein Phosphorylation

| Protein | Cell Line | Rapamycin Conc. (nM) | Treatment Time (hr) | % Decrease in Phosphorylation |

| p-S6K1 (Thr389) | HEK293 | 10 | 1 | >90% |

| p-4E-BP1 (Thr37/46) | MCF-7 | 20 | 2 | ~70-80% |

| p-S6 (Ser235/236) | HeLa | 5 | 4 | >85% |

| p-Akt (Ser473) | PC3 (long-term) | 100 | 24 | ~30-40% (feedback activation) |

Key Experimental Protocols

Detailed methodologies for assessing the cellular effects of Rapamycin are crucial for reproducible research.

Western Blotting for mTORC1 Activity

This protocol details the detection of phosphorylated downstream targets of mTORC1.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF-7) in 6-well plates and grow to 70-80% confluency. Starve cells of serum for 12-16 hours to reduce basal mTORC1 activity. Stimulate with growth factors (e.g., 100 nM insulin for 30 minutes) in the presence or absence of Rapamycin (e.g., 20 nM, pre-incubated for 1 hour).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-S6K1 (Thr389), p-4E-BP1 (Thr37/46), total S6K1, total 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

The following diagram illustrates the experimental workflow for Western blotting.

Caption: Experimental workflow for Western blot analysis.

Autophagy Assay (LC3-II Puncta Formation)

This protocol describes the use of immunofluorescence to visualize autophagy induction.

-

Cell Culture and Transfection: Plate cells (e.g., HeLa, U2OS) on glass coverslips in a 24-well plate. Transfect cells with a GFP-LC3 expression vector using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with Rapamycin (e.g., 100 nM) or a vehicle control for 4-6 hours. A positive control for autophagy induction, such as starvation (incubation in HBSS), should be included.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Mount the coverslips on glass slides with a mounting medium containing DAPI to stain the nuclei.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Image Analysis: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes and induction of autophagy.

The logical relationship between Rapamycin treatment and the induction of autophagy is depicted below.

Caption: Logical flow of Rapamycin-induced autophagy.

Conclusion

Rapamycin remains an invaluable tool for dissecting the complexities of the mTOR signaling network and its role in a vast array of cellular functions. Its specificity for mTORC1 provides a powerful means to investigate the consequences of inhibiting this central regulatory hub. This guide has provided a comprehensive overview of Rapamycin's mechanism of action, its impact on key cellular processes, and detailed protocols for its study. A thorough understanding of the cellular functions regulated by Rapamycin is essential for its continued application in basic research and for the development of novel therapeutic strategies targeting the mTOR pathway.

Rapamycin as an Autophagy Inducer: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in maintaining cellular homeostasis. Its dysregulation is implicated in a wide range of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central kinase that governs cell growth and metabolism. By inhibiting mTOR Complex 1 (mTORC1), rapamycin effectively disinhibits the autophagy machinery, making it one of the most widely used pharmacological tools to induce and study autophagy. This technical guide provides a comprehensive overview of rapamycin as an autophagy inducer, detailing its mechanism of action, experimental protocols for its application, and quantitative data on its effects.

Mechanism of Action: The mTORC1-ULK1 Signaling Axis

Rapamycin's primary mechanism for inducing autophagy is through the inhibition of mTORC1.[1] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagosome formation.[2][3] The ULK1 complex is a multiprotein assembly that includes ULK1, ATG13, FIP200, and ATG101.

Rapamycin, by binding to FKBP12, allosterically inhibits the kinase activity of mTORC1.[3] This inhibition leads to the dephosphorylation and activation of the ULK1 complex.[2] Activated ULK1 then phosphorylates downstream components of the autophagy machinery, initiating the cascade of events leading to the formation of the phagophore, the precursor to the autophagosome.

Quantitative Data on Rapamycin-Induced Autophagy

The induction of autophagy by rapamycin can be quantified using several well-established markers. The following tables summarize quantitative data from various studies, providing a reference for expected outcomes in different experimental settings.

Table 1: Western Blot Analysis of LC3-II/LC3-I Ratio and p62 Degradation

| Cell Line | Rapamycin Concentration | Treatment Duration | LC3-II/LC3-I Ratio Fold Change | p62 Level Fold Change | Reference |

| U87MG | 10 nM | 24 hours | ~2.5 | ~0.6 | [4] |

| U87MG | 10 nM | 4 days | ~3.0 | ~0.4 | [4] |

| HeLa | 1 µM | 2, 5, 7 hours | Time-dependent increase | Not specified | [5] |

| HeLa | 0.1, 1, 5 µM | 5 hours | Concentration-dependent increase | Not specified | [5] |

| MG63 | 5 µM | 12 hours | Increased | Increased | [6] |

| Neuroblastoma | 20 µM | Not specified | Significantly elevated | Significantly reduced | [7] |

| A549 | 100 nM | Not specified | Increased | Decreased | [8] |

Table 2: Quantification of GFP-LC3 Puncta

| Cell Line | Rapamycin Concentration | Treatment Duration | Fold Increase in Puncta/Cell | Reference |

| HES3-GFP-LC3 | 200 nM | 2 hours | 4 | [1] |

| HeLa (stable GFP-LC3) | 0.25, 0.5, 1 µM | Not specified | Concentration-dependent increase | [9] |

| MCF-7 (GFP-LC3) | 1 µM | 4 hours | Significant increase | [10] |

| T98G and U373-MG (LC3B-GFP) | 1 µM | 24-48 hours | Significant increase | |

| HeLa | 100 nM, 200 nM | 48 hours | Increased | [11] |

Experimental Protocols

Accurate assessment of rapamycin-induced autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for the key experiments.

Western Blotting for LC3 and p62

This protocol allows for the quantification of the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II, and the degradation of the autophagy substrate p62/SQSTM1. An increased LC3-II/LC3-I ratio and decreased p62 levels are indicative of autophagy induction.[7]

Materials:

-

Cells of interest

-

Rapamycin (stock solution in DMSO)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

-